molecular formula C9H13N3O2 B6146500 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid CAS No. 2138069-24-4

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid

Cat. No. B6146500
CAS RN: 2138069-24-4
M. Wt: 195.2
InChI Key:
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Description

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid, or simply pyrazolo[1,5-a][1,4]diazocine, is a heterocyclic compound consisting of a six-membered ring of alternating nitrogen and carbon atoms. It is an important building block in organic synthesis, and has been used in the synthesis of several pharmaceuticals, such as the anti-diabetic drug metformin, as well as several agrichemicals. Pyrazolo[1,5-a][1,4]diazocine has also been studied for its potential biological applications, such as its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Pyrazolo[1,5-a][1,4]diazocine has been studied for its potential scientific applications. It has been used in the synthesis of several pharmaceuticals, such as the anti-diabetic drug metformin, as well as several agrichemicals. It has also been studied for its ability to modulate the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases. In addition, it has been investigated for its potential anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a][1,4]diazocine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as tyrosine kinases and cyclooxygenases. It has also been suggested that it may act as an antioxidant and modulate the activity of certain transcription factors.
Biochemical and Physiological Effects
Pyrazolo[1,5-a][1,4]diazocine has been studied for its potential biochemical and physiological effects. It has been suggested that it may have anti-cancer and anti-inflammatory effects. In addition, it has been suggested that it may have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

The advantages of using pyrazolo[1,5-a][1,4]diazocine in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for its dissolution. In addition, its reactivity may vary depending on the reaction conditions.

Future Directions

There are numerous potential future directions for research on pyrazolo[1,5-a][1,4]diazocine. One potential future direction is to further investigate its potential biological applications, such as its ability to modulate the activity of certain enzymes and its potential anti-cancer and anti-inflammatory effects. Another potential future direction is to investigate its potential therapeutic applications, such as its potential anti-diabetic, anti-obesity, and anti-hyperlipidemic effects. Additionally, further research could be done to explore its potential toxicity and safety profile. Finally, further research could be done to explore its potential applications in agriculture, such as its potential as a herbicide or insecticide.

Synthesis Methods

Pyrazolo[1,5-a][1,4]diazocine can be synthesized using a variety of methods. One of the most commonly used methods is the Heck reaction, which involves the reaction of an alkyl halide with a palladium catalyst in the presence of a nitrogen-containing nucleophile, such as an amine, an amide, or an amine oxide. This reaction produces the desired compound in high yields. Another method is the Ullmann reaction, which involves the reaction of an alkyl halide with a copper catalyst in the presence of an amine, an amide, or an amine oxide. This reaction produces the desired compound in moderate to good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid involves the condensation of 2-amino-5-methylpyrazine with ethyl 2-chloroacetoacetate to form 5-methyl-2-(2-oxoethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the target compound.", "Starting Materials": [ "2-amino-5-methylpyrazine", "ethyl 2-chloroacetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-methylpyrazine with ethyl 2-chloroacetoacetate in the presence of a base such as potassium carbonate to form 5-methyl-2-(2-oxoethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.", "Step 2: Reaction of 5-methyl-2-(2-oxoethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid." ] }

CAS RN

2138069-24-4

Product Name

4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid

Molecular Formula

C9H13N3O2

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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